Acinetobactin: A Comprehensive Structural and Biosynthetic Overview
Acinetobactin: A Comprehensive Structural and Biosynthetic Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the chemical structure, properties, and biosynthesis of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. Understanding this molecule is critical for developing novel therapeutic strategies that target bacterial iron acquisition, a key virulence factor.
Chemical Structure and Isomerization
Acinetobactin is a mixed-ligand siderophore, incorporating both catecholate and hydroxamate functional groups for high-affinity iron chelation.[1] Its structure is composed of three precursor molecules: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and ω-N-hydroxyhistamine.[1][2] A defining characteristic of this molecule is the oxazoline ring formed from the condensation of DHBA and L-threonine.[1][3]
Acinetobactin exists in equilibrium with its biosynthetic precursor, preacinetobactin .[4][5] Preacinetobactin, an oxazoline-containing molecule, is the initial form synthesized by the non-ribosomal peptide synthetase (NRPS) machinery.[3][5] Following secretion into the extracellular space, preacinetobactin undergoes a non-enzymatic, pH-dependent isomerization to the more stable isoxazolidinone structure of acinetobactin, particularly at a pH greater than 7.[6] This structural rearrangement is crucial for expanding the pH range over which A. baumannii can effectively acquire iron.[3] Both isomers are capable of binding iron and supporting bacterial growth.[5] The final structure and its absolute configuration have been unequivocally confirmed through total chemical synthesis.[3][7]
The iron(III)-acinetobactin complex is also unusual. Crystallographic studies have revealed that the periplasmic binding protein BauB captures a complex where two acinetobactin molecules coordinate a single ferric ion ([Acb₂Fe]⁻¹).[4] Each acinetobactin molecule in this complex acts as a tridentate ligand, donating its two catechol oxygen atoms and one imidazole nitrogen to form an octahedral arrangement around the central iron ion.[4]
Physicochemical Properties
The fundamental properties of acinetobactin are summarized below. This data is essential for analytical and computational studies involving the siderophore.
| Property | Value | Source |
| CAS Number | 160472-93-5 | [8] |
| Molecular Formula | C₁₆H₁₈N₄O₅ | [8][9] |
| Molecular Weight | 346.34 g/mol | [8][9] |
| IUPAC Name | 2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | [9] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 7.97 ± 0.35 | [8] |
Experimental Protocols for Structure Elucidation
The structure of acinetobactin was originally determined through a combination of classical and modern analytical techniques.
3.1 Isolation and Purification
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Culturing: Acinetobacter baumannii ATCC 19606 is grown in low-iron culture media to induce siderophore production.[1]
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Extraction: Siderophores are isolated from cell-free supernatants. A common method involves Solid-Phase Extraction using an HLB (Hydrophilic-Lipophilic Balance) sorbent followed by High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS).[6]
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Detection: The presence of iron-chelating compounds during purification is monitored using the Chrome Azurol-S (CAS) liquid assay, which shows a colorimetric change from blue to orange in the presence of a siderophore.[6]
3.2 Structural Analysis
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Chemical Degradation: The purified siderophore is subjected to controlled chemical degradation to break it down into its constituent components (DHBA, threonine, N-hydroxyhistamine) for individual identification.[1]
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Mass Spectrometry: Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight and fragmentation patterns, providing evidence for the connectivity of the constituent parts.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed atomic connectivity and stereochemistry of the molecule.[1] These techniques provide precise information on the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.
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X-ray Crystallography: To understand its interaction with the bacterial uptake machinery, the crystal structure of the periplasmic binding protein BauB bound to the ferric-acinetobactin complex has been solved.[4][5] This provided definitive evidence for the 2:1 siderophore-to-iron binding stoichiometry.[4]
Biosynthesis and Transport Pathways
The synthesis and uptake of acinetobactin are tightly regulated processes involving a series of dedicated gene clusters.
4.1 Acinetobactin Biosynthesis Acinetobactin is assembled via a non-ribosomal peptide synthetase (NRPS) system.[2][3] The genes responsible for its synthesis (basA-J), efflux (barA/B), and uptake (bauA-F) are primarily located in a single 26.5-kb chromosomal region.[2][6] The biosynthesis begins with the standalone adenylation domain BasE, which activates 2,3-dihydroxybenzoic acid (DHB) and loads it onto the NRPS assembly line.[3][10] The multi-enzyme complex then sequentially condenses DHB, L-threonine, and N-hydroxyhistamine to form the final product, preacinetobactin.[2][3]
4.2 Isomerization and Iron Chelation Once secreted, preacinetobactin undergoes a spontaneous rearrangement to acinetobactin. This process is critical for stable iron binding in the host environment.
4.3 Ferric-Acinetobactin Uptake The ferric-acinetobactin complex is recognized and transported into the bacterial cell through a dedicated pathway encoded by the bau (ba umannii u ptake) gene cluster.
References
- 1. Isolation and structure elucidation of acinetobactin, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between Acinetobactin and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In-Depth Analysis of the Role of the Acinetobactin Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 7. Synthesis of acinetobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acinetobactin | 160472-93-5 [chemicalbook.com]
- 9. Acinetobactin | C16H18N4O5 | CID 139588300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The structural basis of substrate selectivity of the acinetobactin biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]
